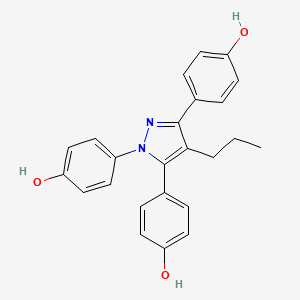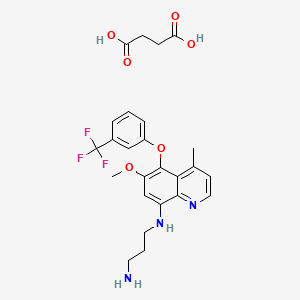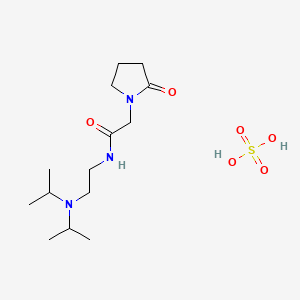
Sulfate de pramiracetam
Vue d'ensemble
Description
Le sulfate de pramiracetam est un composé nootropique appartenant à la famille des racetams, des améliorateurs cognitifs. Il a été initialement synthétisé par des scientifiques de Parke-Davis à la fin des années 1970. Le this compound est connu pour son potentiel à améliorer les fonctions cognitives, en particulier la mémoire et l'apprentissage. Il est commercialisé sous divers noms de marque tels que Pramistar et est utilisé dans certains pays européens pour traiter les déficiences cognitives .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying the effects of structural modifications on cognitive enhancers.
Industry: Pramiracetam sulfate is used in the development of nootropic supplements and cognitive enhancers.
Mécanisme D'action
Target of Action
Pramiracetam sulfate is a nootropic agent belonging to the racetam family of drugs It has been studied for use in alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .
Mode of Action
Pramiracetam sulfate operates through a unique mechanism of action that sets it apart from other racetams . Unlike many nootropics that act by directly modulating neurotransmitter levels, Pramiracetam sulfate primarily influences neuronal membranes and the efficiency of synaptic transmission . It stimulates the high-affinity choline uptake, a precursor to acetylcholine .
Biochemical Pathways
Its unique mode of action suggests that it may influence the cholinergic system, given its effect on high-affinity choline uptake .
Result of Action
The molecular and cellular effects of Pramiracetam sulfate’s action are primarily related to its potential to enhance cognitive function. It has been studied for its ability to improve memory and attention deficits in aging people with neurodegenerative and vascular dementias . In addition, it has been investigated as a treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression .
Analyse Biochimique
Biochemical Properties
Pramiracetam sulfate plays a significant role in biochemical reactions within the brain. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of Pramiracetam sulfate is with the neurotransmitter acetylcholine. Pramiracetam sulfate enhances the uptake of choline into neurons, which in turn increases the synthesis and release of acetylcholine . This interaction is crucial for improving cognitive functions such as memory and learning. Additionally, Pramiracetam sulfate has been shown to influence the activity of certain receptors in the brain, including the NMDA receptors, which are involved in synaptic plasticity and memory formation .
Cellular Effects
Pramiracetam sulfate has notable effects on various types of cells and cellular processes. In neuronal cells, Pramiracetam sulfate enhances the release of neurotransmitters, particularly acetylcholine, which is essential for cognitive functions . This compound also influences cell signaling pathways, leading to improved synaptic plasticity and memory formation. Pramiracetam sulfate has been observed to increase the density of acetylcholine receptors in the hippocampus, a brain region critical for memory processing . Furthermore, Pramiracetam sulfate affects gene expression by upregulating the expression of genes involved in synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of Pramiracetam sulfate involves several key processes. Pramiracetam sulfate binds to high-affinity choline uptake sites, enhancing the uptake of choline into neurons . This increased choline availability leads to elevated acetylcholine synthesis and release, which is crucial for cognitive enhancement. Pramiracetam sulfate also modulates the activity of NMDA receptors, promoting synaptic plasticity and memory formation . Additionally, Pramiracetam sulfate has been shown to influence the expression of genes involved in neuroprotection and synaptic plasticity, further contributing to its cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pramiracetam sulfate have been studied over various time periods. Pramiracetam sulfate is known for its stability and long-lasting effects. Studies have shown that Pramiracetam sulfate can improve cognitive functions within hours of administration, with effects lasting for several hours . Long-term studies have demonstrated that continuous administration of Pramiracetam sulfate leads to sustained cognitive improvements and neuroprotection . The compound’s stability and resistance to degradation make it a reliable option for long-term cognitive enhancement .
Dosage Effects in Animal Models
The effects of Pramiracetam sulfate vary with different dosages in animal models. Studies have shown that low to moderate doses of Pramiracetam sulfate can significantly improve cognitive functions without causing adverse effects . High doses of Pramiracetam sulfate may lead to toxic effects, including neurotoxicity and behavioral changes . It is essential to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential adverse effects .
Metabolic Pathways
Pramiracetam sulfate is involved in several metabolic pathways within the brain. The primary metabolic pathway of Pramiracetam sulfate involves its conversion to active metabolites that exert cognitive-enhancing effects . These metabolites interact with enzymes and cofactors involved in neurotransmitter synthesis and release, further enhancing cognitive functions . Pramiracetam sulfate also influences metabolic flux by increasing the availability of choline, which is a precursor for acetylcholine synthesis .
Transport and Distribution
Pramiracetam sulfate is transported and distributed within cells and tissues through various mechanisms. The compound is readily absorbed into the bloodstream and crosses the blood-brain barrier to reach the brain . Within the brain, Pramiracetam sulfate interacts with transporters and binding proteins that facilitate its distribution to different brain regions . The compound’s ability to cross the blood-brain barrier and its efficient distribution within the brain contribute to its cognitive-enhancing effects .
Subcellular Localization
Pramiracetam sulfate exhibits specific subcellular localization within neurons. The compound is primarily localized in the synaptic vesicles, where it enhances the release of neurotransmitters . Pramiracetam sulfate also accumulates in the hippocampus, a brain region critical for memory processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within neurons . This localization is essential for Pramiracetam sulfate’s activity and function in enhancing cognitive functions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sulfate de pramiracetam implique plusieurs étapes. Une méthode courante comprend la réaction de condensation de l'acétate d'éthyle de pyrrolidone avec la N,N-diisopropyléthanolamine. Cette réaction est suivie d'une chloration et d'une ammonolyse pour obtenir l'intermédiaire N,N-diisopropyléthylamine . Le produit final est obtenu par une série d'étapes de purification, notamment la dissolution, la filtration, la redissolution, l'extraction, le reflux, la congélation et la filtration sous vide .
Méthodes de production industrielle
Pour la production à grande échelle, le processus implique des étapes similaires mais est optimisé pour un rendement et une pureté plus élevés. La méthode comprend des réactions de condensation, de chloration et d'ammonolyse, suivies d'étapes de purification pour s'assurer que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de pramiracetam subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Les réactions de substitution sont plus fréquentes, où les groupes fonctionnels dans le this compound sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les réactions de substitution impliquent souvent des agents halogénants .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés de pramiracetam substitués .
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier les effets des modifications structurelles sur les améliorateurs cognitifs.
Industrie : Le this compound est utilisé dans le développement de compléments nootropiques et d'améliorateurs cognitifs.
Mécanisme d'action
Le this compound fonctionne par un mécanisme d'action distinctif. Contrairement à de nombreux nootropiques qui modulent directement les niveaux de neurotransmetteurs, le this compound influence principalement les membranes neuronales et l'efficacité de la transmission synaptique. Il augmente la captation de choline à haute affinité dans l'hippocampe, facilitant la synthèse de l'acétylcholine, qui est cruciale pour les fonctions cognitives telles que l'attention, l'apprentissage et la mémoire . De plus, il améliore le flux sanguin cérébral, améliorant le métabolisme cérébral global et les niveaux d'énergie .
Comparaison Avec Des Composés Similaires
Le sulfate de pramiracetam est souvent comparé à d'autres racetams, tels que :
Aniracétam : Connu pour ses effets anxiolytiques en plus de l'amélioration cognitive.
Oxiracétam : Similaire au this compound, mais avec un mécanisme d'action différent.
Phénylpiracetam : Un dérivé plus puissant aux propriétés stimulantes.
Le this compound est unique en raison de sa grande puissance et de son mécanisme d'action spécifique, qui le différencie des autres racetams .
Propriétés
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.H2O4S/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;1-5(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,18);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSROKXFXFNERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68497-62-1 (Parent) | |
| Record name | Pramiracetam sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50223166 | |
| Record name | Pramiracetam sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72869-16-0 | |
| Record name | Pramiracetam sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramiracetam sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pyrrolidineacetamide,N-(2-bis(1- methylethyl)amino)ethyl)-2-oxo,sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMIRACETAM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP7O7MNS9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


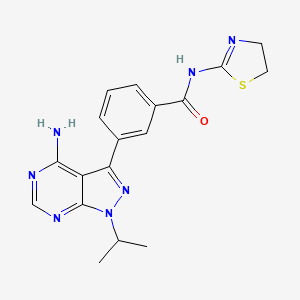
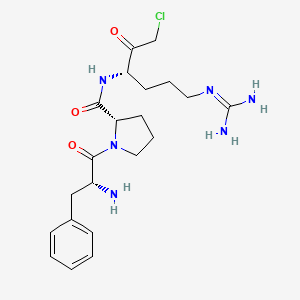
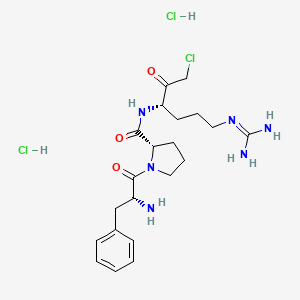

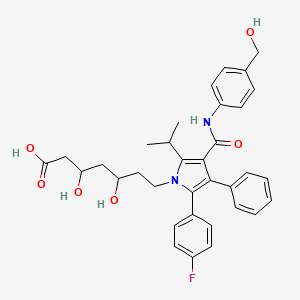
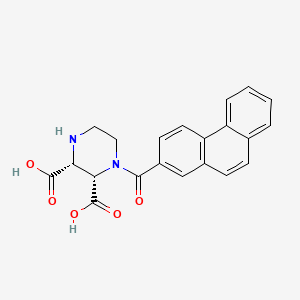
![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)

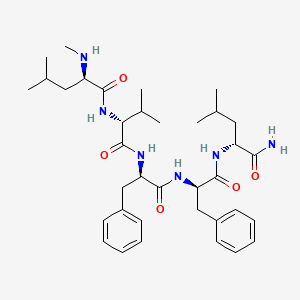
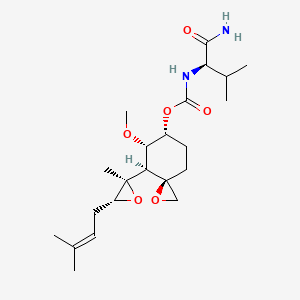
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
